molecular formula C6H8O4 B13467851 3,3-Dimethyl-4-oxooxetane-2-carboxylic acid CAS No. 1195557-77-7

3,3-Dimethyl-4-oxooxetane-2-carboxylic acid

Cat. No.: B13467851
CAS No.: 1195557-77-7
M. Wt: 144.12 g/mol
InChI Key: DKZPGRSLLXYEMK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-oxooxetane-2-carboxylic acid is a compound that belongs to the oxetane family, which are four-membered cyclic ethers containing one oxygen atom Oxetanes are known for their high ring strain, making them reactive intermediates in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-oxooxetane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxy acid derivative under acidic conditions. For example, the reaction of 3,3-dimethyl-4-hydroxybutanoic acid with a strong acid like sulfuric acid can lead to the formation of the oxetane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-oxooxetane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted oxetanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxetane-2,3-dione derivatives, while reduction can yield 3,3-dimethyl-4-hydroxyoxetane-2-carboxylic acid.

Scientific Research Applications

3,3-Dimethyl-4-oxooxetane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-oxooxetane-2-carboxylic acid involves its interaction with molecular targets through its reactive oxetane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions that can form covalent bonds with target molecules. This reactivity is exploited in various applications, including drug design and material science.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-2-oxetanone: Another oxetane derivative with similar reactivity but different applications.

    4-Oxo-2-oxetanecarboxylic acid: A related compound with a different substitution pattern on the oxetane ring.

    2,2-Dimethyl-4-oxooxetane-3-carboxylic acid: A structural isomer with distinct chemical properties.

Uniqueness

3,3-Dimethyl-4-oxooxetane-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other oxetane derivatives. Its high ring strain and potential for diverse chemical transformations make it a valuable compound in various research and industrial applications.

Properties

CAS No.

1195557-77-7

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

3,3-dimethyl-4-oxooxetane-2-carboxylic acid

InChI

InChI=1S/C6H8O4/c1-6(2)3(4(7)8)10-5(6)9/h3H,1-2H3,(H,7,8)

InChI Key

DKZPGRSLLXYEMK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC1=O)C(=O)O)C

Origin of Product

United States

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